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Compound of Interest

Compound Name: 3-Ethyl-4-methylhexan-2-one

Cat. No.: B12327796 Get Quote

For researchers, scientists, and drug development professionals, this guide offers a

comprehensive comparison of available data for the aliphatic ketone, 3-Ethyl-4-methylhexan-
2-one. Due to the limited availability of direct experimental data for this specific compound, this

guide incorporates data from structurally similar ketones to provide a predictive profile of its

physicochemical properties, spectroscopic characteristics, and potential biological relevance.

Physicochemical Properties: A Comparative
Overview
Direct experimental data for the physical properties of 3-Ethyl-4-methylhexan-2-one is not

readily available in common chemical databases. However, by examining structurally related

ketones, we can establish a reliable estimate of its expected properties. The following table

summarizes key physicochemical data from PubChem and other sources for 3-Ethyl-4-
methylhexan-2-one and comparable aliphatic ketones.
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Property

3-Ethyl-4-
methylhexan-
2-one
(Predicted/Co
mputed)

4-Methyl-3-
hexanone
(Experimental)

5-Methyl-3-
heptanone
(Experimental)

3,4-Dimethyl-2-
hexanone
(Experimental)

Molecular

Formula
C₉H₁₈O[1] C₇H₁₄O C₈H₁₆O C₈H₁₆O[1][2]

Molecular Weight 142.24 g/mol [1] 114.19 g/mol 128.21 g/mol [3]
128.21 g/mol [1]

[2]

Boiling Point
No Data

Available
134.5 °C 157-162 °C[3][4]

158 °C at 760

mmHg[1][5]

Density
No Data

Available
0.8118 g/cm³

0.823 g/mL at 25

°C[4]
~0.8295 g/cm³[5]

Refractive Index
No Data

Available
1.4041 n20/D 1.414[4] ~1.4193[1][5]

XLogP3 2.7[1] 1.8
No Data

Available
2.3[1]

Spectroscopic Data Analysis
Experimental spectroscopic data for 3-Ethyl-4-methylhexan-2-one is not currently published.

This section provides an overview of the expected spectral characteristics based on the known

properties of aliphatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Protons alpha to the carbonyl group are expected to resonate in the range of 2.0-

2.5 ppm. The various methyl, methylene, and methine protons of the ethyl and methylhexyl

chains will exhibit complex splitting patterns due to their diastereotopic nature, arising from

the two chiral centers at positions 3 and 4.

¹³C NMR: The carbonyl carbon is expected to have a characteristic chemical shift in the

downfield region of 190-220 ppm. The aliphatic carbons will appear in the upfield region,
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typically between 10 and 65 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Ethyl-4-methylhexan-2-one is predicted to show a strong, characteristic

absorption band for the carbonyl (C=O) stretch. For saturated aliphatic ketones, this peak

typically appears around 1715 cm⁻¹[6][7]. Other significant peaks will include C-H stretching

vibrations from the alkyl chains around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)
In mass spectrometry, 3-Ethyl-4-methylhexan-2-one is expected to undergo characteristic

fragmentation patterns for aliphatic ketones. Key fragmentation processes include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the

formation of acylium ions.

McLafferty rearrangement: A hydrogen atom transfer from a gamma-carbon to the carbonyl

oxygen, followed by cleavage of the alpha-beta carbon bond. This is a common

fragmentation pathway for ketones with sufficiently long alkyl chains.

Experimental Protocols
While a specific synthesis protocol for 3-Ethyl-4-methylhexan-2-one is not detailed in the

literature, a general and effective method for the preparation of aliphatic ketones is the

acetoacetic ester synthesis.

General Synthesis of a Branched Aliphatic Ketone via
Acetoacetic Ester Synthesis
This protocol outlines the general steps for synthesizing a ketone with a structure analogous to

3-Ethyl-4-methylhexan-2-one.

Materials:

Ethyl acetoacetate

Sodium ethoxide
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Appropriate alkyl halides (e.g., ethyl iodide and sec-butyl bromide)

Diethyl ether (anhydrous)

Aqueous acid (e.g., HCl or H₂SO₄)

Sodium hydroxide solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Enolate Formation: Dissolve ethyl acetoacetate in anhydrous diethyl ether and treat it with a

solution of sodium ethoxide in ethanol to form the enolate.

First Alkylation: Add the first alkyl halide (e.g., ethyl iodide) to the enolate solution and stir at

room temperature to allow for the alkylation reaction to proceed.

Second Alkylation: Treat the mono-alkylated product with a stronger base, such as sodium

hydride, to form a new enolate, followed by the addition of the second alkyl halide (e.g., sec-

butyl bromide).

Hydrolysis and Decarboxylation: The resulting dialkylated acetoacetic ester is then

hydrolyzed using an aqueous acid solution and heated to promote decarboxylation, yielding

the final ketone.

Workup and Purification: The reaction mixture is extracted with diethyl ether. The organic

layer is washed with water, brine, and dried over an anhydrous drying agent. The solvent is

removed under reduced pressure, and the crude product is purified by fractional distillation.
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General Synthesis Workflow for a Branched Ketone

Synthesis Steps

Key Reagents

Enolate Formation

First Alkylation

Second Alkylation

Hydrolysis & Decarboxylation

Purification

Ethyl Acetoacetate Sodium Ethoxide Alkyl Halide 1 Stronger Base Alkyl Halide 2 Aqueous Acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of a branched ketone.

Biological Activity and Toxicological Profile
There is a lack of specific biological activity and toxicological data for 3-Ethyl-4-methylhexan-
2-one. However, the broader class of aliphatic ketones has been studied.
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General Toxicity: Aliphatic hydrocarbons in the C9-C14 range have been shown to have low

systemic toxicity in animal studies, with some effects observed at high doses. Ketonic

solvents can potentiate the nephrotoxic and hepatotoxic effects of certain halogenated

hydrocarbons[8].

Metabolism: Aliphatic ketones are generally metabolized in the liver. The metabolism of

branched-chain amino acids can lead to the formation of various keto acids, which then enter

other metabolic pathways[9]. In states of low glucose availability, the body produces ketone

bodies from fatty acids as an alternative energy source[10].

Due to the absence of specific data, a read-across approach from structurally similar C9

aliphatic ketones is necessary to predict the toxicological profile. The primary concerns would

likely be related to flammability and potential central nervous system, respiratory tract, and skin

irritation upon significant exposure.

Signaling Pathways
No specific signaling pathways involving 3-Ethyl-4-methylhexan-2-one have been identified in

the current literature. Ketone bodies, in general, are known to have roles beyond being energy

substrates, including acting as signaling molecules that can influence cellular processes like

oxidative stress and epigenetic modifications. However, it is unknown if 3-Ethyl-4-
methylhexan-2-one shares these properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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